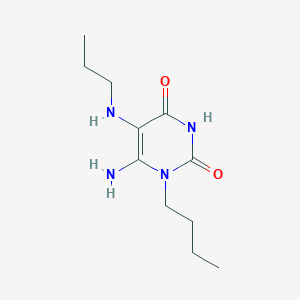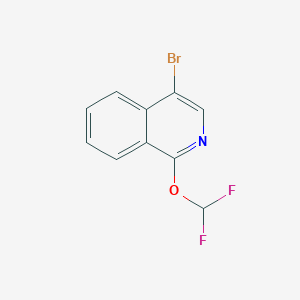
4-Bromo-1-(difluoromethoxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 4-Bromo-1-(difluoromethoxy)isoquinoline typically involves the bromination of isoquinoline derivatives followed by the introduction of the difluoromethoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
4-Bromo-1-(difluoromethoxy)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(difluoromethoxy)isoquinoline is not well-documented. like other isoquinoline derivatives, it may interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:
4-Bromoisoquinoline: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(Difluoromethoxy)isoquinoline:
Other Fluorinated Isoquinolines: These compounds share the fluorine substituent, which can impart unique properties such as increased stability and bioactivity.
Propriétés
IUPAC Name |
4-bromo-1-(difluoromethoxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-5-14-9(15-10(12)13)7-4-2-1-3-6(7)8/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNSMHUHODYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
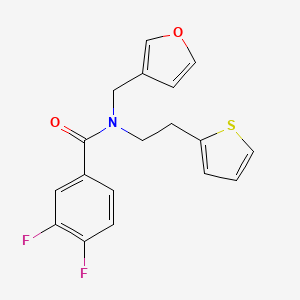
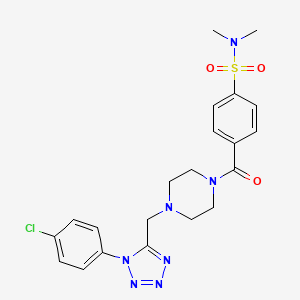
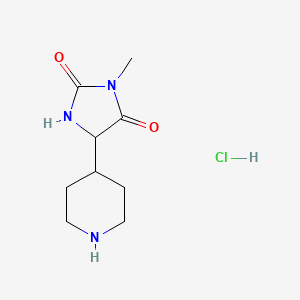
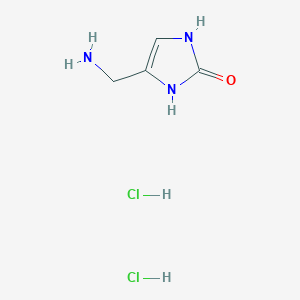
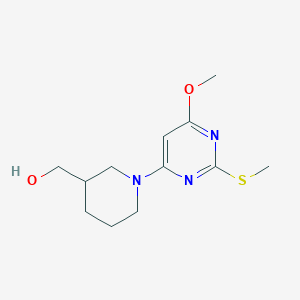
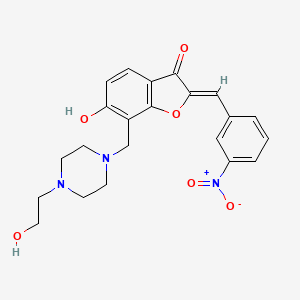
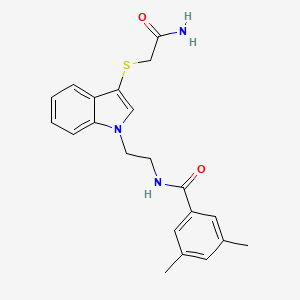
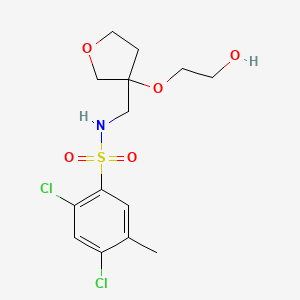
![1-isopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2829739.png)
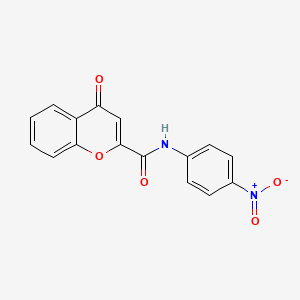
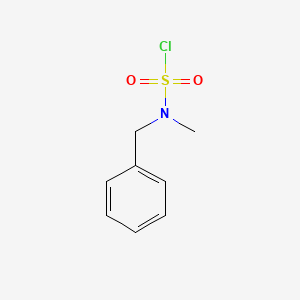

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
